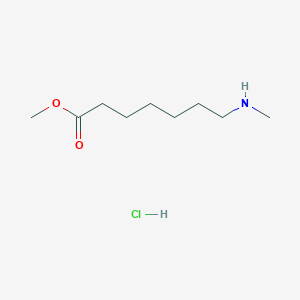

Methyl 7-(methylamino)heptanoate hydrochloride

Description

Methyl 7-(methylamino)heptanoate hydrochloride is a synthetic organic compound characterized by a seven-carbon heptanoate ester backbone, a methylamino group at the seventh carbon, and a hydrochloride salt. The methyl ester and methylamino groups confer reactivity for further functionalization, while the hydrochloride salt enhances solubility and stability .

Properties

CAS No. |

1316216-09-7 |

|---|---|

Molecular Formula |

C9H20ClNO2 |

Molecular Weight |

209.71 g/mol |

IUPAC Name |

methyl 7-(methylamino)heptanoate;hydrochloride |

InChI |

InChI=1S/C9H19NO2.ClH/c1-10-8-6-4-3-5-7-9(11)12-2;/h10H,3-8H2,1-2H3;1H |

InChI Key |

CLIOLQMBKTZEMV-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCCCCC(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Methyl 7-oxoheptanoate

A key step in the preparation is the reductive amination of methyl 7-oxoheptanoate with methylamine derivatives to introduce the methylamino group at the 7-position.

- A typical procedure involves dissolving methyl 7-oxoheptanoate (e.g., 401 mg, 2.53 mmol) with the amine (e.g., methylamine or protected methylamino compound) and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

- The reaction is stirred at room temperature overnight to ensure complete conversion.

- The reaction mixture is then quenched with water, extracted with ethyl acetate, washed with brine, dried over magnesium sulfate, filtered, and concentrated.

- Purification is typically performed by flash column chromatography using silica gel with solvent gradients (e.g., chloroform/ethyl acetate or chloroform/methanol mixtures) to isolate the desired methylamino ester intermediate.

Formation of Hydrochloride Salt

- The isolated methyl 7-(methylamino)heptanoate is converted to its hydrochloride salt by treatment with hydrochloric acid in an organic solvent such as ethyl acetate or by direct addition of 4N HCl in ethyl acetate.

- The solvent is then removed under reduced pressure to yield the hydrochloride salt as a solid or oil, which is often used directly in subsequent synthetic steps without further purification.

Alternative Routes and Protection Strategies

- In some syntheses, the amine group is initially protected with tert-butoxycarbonyl (Boc) groups or other protecting groups to control reactivity during multi-step syntheses.

- Boc-protected amines undergo methylation followed by deprotection and salt formation to yield the target compound.

- These protection-deprotection sequences help improve yields and purity by preventing side reactions.

Example Synthetic Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Methyl 7-oxoheptanoate + methylamine + NaBH(OAc)3, RT, overnight | Reductive amination to methyl 7-(methylamino)heptanoate |

| 2 | Workup: water quench, extraction, drying | Crude amine ester |

| 3 | Purification by flash chromatography | Pure methyl 7-(methylamino)heptanoate |

| 4 | Treatment with 4N HCl in ethyl acetate | Conversion to hydrochloride salt |

| 5 | Solvent removal under reduced pressure | Methyl 7-(methylamino)heptanoate hydrochloride solid |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): The ^1H NMR spectra typically show characteristic singlets for the methyl ester group (~3.57 ppm), multiplets for the methylene groups along the heptanoate chain (1.2–2.7 ppm), and broad singlets or doublets for the methylamino protons.

- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra confirm the molecular ion peak corresponding to the protonated molecular ion (MH+).

- Melting Point: The hydrochloride salt often exhibits a defined melting point (e.g., 147–148.5 °C in related compounds), indicating purity.

- Chromatography: Flash chromatography using silica gel and gradient elution with chloroform/ethyl acetate or chloroform/methanol is effective for purification.

These data confirm the successful synthesis and purity of this compound.

Research Outcomes and Applications

- The compound serves as an intermediate in the synthesis of biologically active molecules, including proteolysis targeting chimeras (PROTACs) which are used for targeted protein degradation.

- Its preparation method is robust and adaptable for scale-up, with good yields reported (though yields can vary depending on exact conditions and scale).

- The hydrochloride salt form enhances stability and solubility, facilitating handling and further synthetic transformations.

Comparative Analysis of Preparation Methods

| Aspect | Method Using NaBH(OAc)3 Reductive Amination | Method Using BH3 Reduction (Literature Example) |

|---|---|---|

| Starting Material | Methyl 7-oxoheptanoate | Similar ketoester |

| Reducing Agent | Sodium triacetoxyborohydride | Borane in THF |

| Reaction Conditions | Room temperature, overnight | 0 °C to room temperature, 4 hours |

| Purification | Flash chromatography | Extraction and column chromatography |

| Yield | Moderate to good (e.g., 26%) | High (up to 100% in intermediate steps) |

| Salt Formation | HCl in ethyl acetate | Acetic acid and conc. HCl reflux |

| Advantages | Mild conditions, selective reductive amination | High yield in reduction step |

| Disadvantages | Moderate yield, longer reaction time | Requires careful handling of borane |

This comparison highlights the choice of reductive amination reagents and conditions depending on desired scale, yield, and safety considerations.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(methylamino)heptanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 7-(methylamino)heptanoate hydrochloride is utilized in a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of Methyl 7-(methylamino)heptanoate hydrochloride involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also act as a substrate or inhibitor for certain enzymes, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

The following analysis compares Methyl 7-(methylamino)heptanoate hydrochloride with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications.

Structural Analogues

Key Observations :

- Chain Length and Functional Groups: Methyl 7-(methylamino)heptanoate’s extended carbon chain (vs. butanoate in ) may influence lipid solubility and metabolic stability.

- Salt Forms : Hydrochloride salts (common in ) enhance aqueous solubility, critical for bioavailability in drug formulations.

Physicochemical and Spectroscopic Properties

- NMR Data: Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl (): δ 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH₃), 2.54 (s, 3H, NCH₃). Methyl 7-(methylamino)heptanoate HCl (inferred): Expected downfield shift for NH (~8.5–9.5 ppm) and distinct methyl ester singlet (~3.7 ppm).

- LCMS Data: Methyl 1-(methylamino)cyclobutanecarboxylate HCl (): m/z 411 [M+H]⁺. 7-Aminoheptanoic acid HCl (): Molecular weight 195.65 g/mol (vs. ~223.7 g/mol for target compound).

Biological Activity

Methyl 7-(methylamino)heptanoate hydrochloride is a chemical compound with the molecular formula C₁₄H₃₀ClNO₃ and a molecular weight of 295.85 g/mol. This compound exhibits unique biological activities due to its structural features, including a methylamino group, which influences its reactivity and interactions within biological systems. This article explores its biological activity, potential applications, and relevant research findings.

This compound is soluble in water, with a solubility of approximately 0.282 mg/mL, suggesting good bioavailability for pharmaceutical applications. The synthesis of this compound can be achieved through various methods, including oxidation, reduction, and substitution reactions. These synthetic pathways highlight the versatility of the compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methylamino group allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. This interaction may influence metabolic pathways and cellular processes, making it a candidate for therapeutic applications.

Enzyme Interactions

Preliminary studies suggest that this compound may act as a substrate for certain transport proteins. This property could enhance its absorption and distribution within biological systems. Understanding these interactions is crucial for assessing its potential therapeutic roles.

Case Studies

- Transport Protein Studies : Research indicates that compounds structurally similar to methyl 7-(methylamino)heptanoate may be upregulated in certain cancers, making them valuable for molecular imaging and targeted therapy .

- Pharmacogenomics : The compound's interaction with amino acid transporters has been studied in the context of pharmacogenomics, revealing insights into how genetic variations can affect drug metabolism and efficacy .

Applications in Medicinal Chemistry

This compound holds promise as a building block in the development of new pharmaceuticals. Its unique structural properties allow for modifications that can lead to the synthesis of more complex organic molecules with potential therapeutic effects.

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to similar compounds:

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C₁₄H₃₀ClNO₃ | Varies |

| Molecular Weight | 295.85 g/mol | Varies |

| Solubility | 0.282 mg/mL | Varies |

| Biological Activity | Potential substrate for transport proteins | Varies |

| Therapeutic Applications | Medicinal chemistry building block | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.